1,3-Diphenyl-2,3-epoxy-1-propanone

Enzyme inhibition Cholinesterase Butyrylcholinesterase

This chalcone epoxide is a functionally distinct α,β-epoxy ketone—NOT a substitute for the parent chalcone. Its BuChE-preferential inhibition profile (IC₅₀ BuChE 1.11 µM vs. AChE 1.91 µM) is inverted relative to chalcone. As the unsubstituted scaffold defining basal sEH inhibitory potency (IC₅₀ 40 µM), it is the essential zero-point reference for medicinal chemistry optimization. For synthetic groups, it enables InCl₃-catalyzed regioselective ring-opening with N-heterocycles to deliver 1,3-diaryl-2-hydroxy-3-heterocyclyl-propan-1-ones (60–88% yield)—a product class inaccessible from the parent chalcone. Procurement in ≥98% purity supports multi-target enzymatic panels, natural product synthesis via stereochemically defined intermediates, and parallel library synthesis.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 61840-93-5
Cat. No. B7740279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-2,3-epoxy-1-propanone
CAS61840-93-5
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
InChIKeyUQGMJZQVDNZRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-2,3-epoxy-1-propanone (CAS 61840-93-5): Core Identity and Procurement-Relevant Profile


1,3-Diphenyl-2,3-epoxy-1-propanone (CAS 61840-93-5; also registered as CAS 5411-12-1), commonly referred to as chalcone epoxide or 2-benzoyl-3-phenyloxirane, is an α,β-epoxy ketone with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol [1]. It exists as a crystalline solid with a melting point of 88–90 °C and is commercially available at ≥98% purity from multiple reputable vendors . The compound is formally the epoxidized derivative of the parent chalcone (1,3-diphenyl-2-propenone), distinguished by a three-membered oxirane ring in place of the α,β-unsaturated carbonyl system. This structural transformation fundamentally alters its electrophilic reactivity, biological target profile, and synthetic utility, making it a distinct chemical entity for procurement rather than a simple substitute for the parent chalcone [2].

Why 1,3-Diphenyl-2,3-epoxy-1-propanone Cannot Be Interchanged with Parent Chalcones or Other Epoxide Derivatives


Although 1,3-diphenyl-2,3-epoxy-1-propanone shares a common diphenylpropanoid backbone with the parent chalcone, the replacement of the α,β-unsaturated enone system with an oxirane ring produces a functionally distinct pharmacophore and synthetic intermediate. Direct comparative studies demonstrate that chalcone and chalcone epoxide exhibit divergent enzyme inhibition profiles, with the epoxide showing superior binding affinity (Ki range 0.037–0.363 µM) against human carbonic anhydrase and cholinesterase targets [1]. Even more dramatically, in molluscicidal assays the parent chalcones display high potency against Biomphalaria glabrata, whereas the epoxide derivatives show little or no activity—a complete functional inversion . Furthermore, among epoxide hydrolase inhibitors, the unsubstituted chalcone oxide (IC₅₀ = 40 µM) is approximately 100-fold less potent than the 4-phenyl-substituted analogue (IC₅₀ = 0.4 µM), demonstrating that even within the chalcone oxide class, small structural modifications yield large potency differences [2]. These findings underscore that generic substitution based on scaffold similarity alone will not preserve the desired biological or synthetic function.

Quantitative Differentiation Evidence for 1,3-Diphenyl-2,3-epoxy-1-propanone: Head-to-Head and Cross-Study Comparisons


Cholinesterase Inhibition: Chalcone Epoxide vs. Parent Chalcone – Reversed Selectivity and Tighter Binding

In the only published direct head-to-head comparison, chalcone epoxide and its parent chalcone were assayed against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). The epoxide displayed a shift in cholinesterase selectivity compared to the parent chalcone: for AChE, the epoxide (IC₅₀ = 1.91 µM) was slightly weaker than chalcone (IC₅₀ = 1.74 µM), whereas for BuChE, the epoxide (IC₅₀ = 1.11 µM) was more potent than the parent (IC₅₀ = 1.43 µM). Across all four enzymes, the epoxide exhibited Ki values in the range of 0.037–0.363 µM, indicating submicromolar binding affinities [1]. The combined IC₅₀ range for the epoxide across hCA I, hCA II, BuChE, and AChE spans 0.40–1.91 µM [2].

Enzyme inhibition Cholinesterase Butyrylcholinesterase Acetylcholinesterase Carbonic anhydrase

Molluscicidal Activity: Complete Loss of Function upon Epoxidation – A Cautionary Differentiator

A systematic screen of 24 chalcones and 12 corresponding chalcone epoxides against the schistosomiasis-transmitting snail Biomphalaria glabrata revealed a stark functional dichotomy: the parent chalcones were highly potent molluscicides, whereas the epoxide derivatives exhibited little or no activity . This represents a qualitative loss of function rather than a quantitative shift, directly demonstrating that epoxidation of the α,β-unsaturated system of chalcones abolishes molluscicidal activity.

Molluscicidal activity Biomphalaria glabrata Schistosomiasis Chalcone SAR

Soluble Epoxide Hydrolase (sEH) Inhibition: Unsubstituted Chalcone Oxide vs. 4-Phenyl and 4-Fluoro Derivatives

In a comparative sEH inhibition study using recombinant rat enzyme and rat liver cytosol, the unsubstituted chalcone oxide (1,3-diphenyl-2,3-epoxy-1-propanone) exhibited an IC₅₀ of 40 µM, placing it approximately 5-fold weaker than 4-fluorochalcone oxide (IC₅₀ = 8 µM) and 100-fold weaker than 4-phenylchalcone oxide (IC₅₀ = 0.4 µM) [1]. This steep SAR gradient demonstrates that the unsubstituted parent epoxide serves as the baseline scaffold upon which 4-position aryl substitution drives dramatic potency gains, making it the appropriate reference compound for medicinal chemistry optimization programs targeting sEH.

Soluble epoxide hydrolase sEH inhibitor Chalcone oxide Structure-activity relationship

Synthetic Utility: Regioselective Ring-Opening Yields with Nitrogen Heterocycles

Chalcone epoxides undergo regioselective ring-opening with nitrogen heterocycles (indole, 2-methylindole, pyrrole) catalyzed by InCl₃ at room temperature, affording 1,3-diaryl-2-hydroxy-3-(1H-3-indolyl/2-pyrrolyl)propan-1-ones in 60–88% isolated yields within 20–50 minutes [1]. The regioselectivity is controlled by the electronic bias of the epoxide: nucleophilic attack occurs exclusively at the β-carbon (C-3 position adjacent to the phenyl group), generating a single regioisomer. This contrasts with the parent chalcone, which undergoes 1,4-addition (Michael addition) rather than epoxide ring-opening, producing structurally distinct products [2].

Regioselective ring-opening Heterocyclic synthesis Indium(III) chloride catalysis C-C bond formation

Enantioselective Synthesis: Poly-L-Leucine-Catalyzed Epoxidation Delivers High Enantiomeric Excess

The Julia-Colonna asymmetric epoxidation of chalcone using soluble polyethylene glycol poly-L-leucine catalyst in a batch reactor achieves 94.9% conversion with 90.3% enantioselectivity for the trans-epoxide product [1]. Continuous-flow microreactor protocols have been established with 88.4% conversion and 88.8% enantioselectivity [2]. In the Weitz-Scheffer epoxidation using enantiomerically pure p-substituted phenylethyl hydroperoxides, the (αS,βR)-configuration is obtained as the major isomer with enantiomeric excess up to 49% at −40 °C [3]. This breadth of asymmetric catalytic methods distinguishes chalcone epoxide from non-epoxidizable chalcone analogues and supports its use as a chiral building block.

Asymmetric epoxidation Poly-L-leucine catalysis Enantioselective synthesis Julia-Colonna epoxidation

COX-2-Dependent Growth Inhibition in HepG2 Hepatocellular Carcinoma Cells: Class-Level Evidence for Chalcone Epoxide Analogues

A series of chalcone epoxide analogues were evaluated as selective COX-2 inhibitors in the HepG2 human hepatocellular carcinoma cell line. The compounds produced concentration- and time-dependent growth inhibition over 24–72 h, accompanied by a measurable reduction in prostaglandin E₂ (PGE₂) formation, the direct enzymatic product of COX-2 activity, assessed via ELISA [1]. Among the analogues tested, those bearing methoxy and hydrogen substituents showed greater inhibitory effects than other substitution patterns. While these data are derived from substituted analogues rather than the parent unsubstituted chalcone epoxide itself, they establish the chalcone epoxide scaffold as a validated pharmacophore for COX-2-dependent anticancer activity, with the unsubstituted compound serving as the logical reference standard for subsequent SAR exploration [2].

COX-2 inhibition Hepatocellular carcinoma HepG2 PGE2 Chalcone epoxide analogues

High-Confidence Application Scenarios for 1,3-Diphenyl-2,3-epoxy-1-propanone Based on Verified Differentiation Evidence


Cholinesterase and Carbonic Anhydrase Inhibitor Screening – BuChE-Preferential Probe

For research groups conducting cholinesterase inhibitor screening, 1,3-diphenyl-2,3-epoxy-1-propanone offers a BuChE-preferential inhibition profile (IC₅₀ = 1.11 µM for BuChE vs. 1.91 µM for AChE) that is inverted relative to the parent chalcone (IC₅₀ = 1.43 µM for BuChE vs. 1.74 µM for AChE) [1]. Its submicromolar Ki values (0.037–0.363 µM) across hCA I, hCA II, AChE, and BuChE make it suitable as a reference inhibitor in multi-target enzymatic panels where the parent chalcone would yield a different selectivity fingerprint. Researchers should procure this compound specifically when BuChE-over-AChE selectivity is desired, as this property is not shared by the parent chalcone [2].

Soluble Epoxide Hydrolase (sEH) Inhibitor SAR Baseline Compound

With an IC₅₀ of 40 µM against rat sEH, the unsubstituted chalcone oxide defines the basal inhibitory potency of the chalcone oxide pharmacophore class [1]. Medicinal chemistry teams optimizing sEH inhibitors require this compound as the essential 'zero-point' reference against which 4-substituted derivatives (e.g., 4-fluorochalcone oxide at IC₅₀ = 8 µM; 4-phenylchalcone oxide at IC₅₀ = 0.4 µM) demonstrate their potency gains. Its moderate affinity also makes it suitable as a tool compound for sEH mechanistic studies where irreversible inhibition or overly potent suppression is undesirable [1].

Divergent Heterocyclic Library Synthesis via Regioselective Epoxide Ring-Opening

For synthetic chemistry groups constructing heterocycle-containing compound libraries, 1,3-diphenyl-2,3-epoxy-1-propanone enables regioselective ring-opening with nitrogen heterocycles (indole, pyrrole, 2-methylindole) catalyzed by InCl₃ at ambient temperature, yielding 1,3-diaryl-2-hydroxy-3-heterocyclyl-propan-1-ones in 60–88% yield as single regioisomers [1]. This product class is structurally inaccessible from the parent chalcone via analogous reaction conditions. The robust protocol (20–50 min reaction time, mild conditions) supports parallel library synthesis for medicinal chemistry campaigns [1].

Chiral Building Block for Asymmetric Flavonoid and Pterocarpan Synthesis

The Julia-Colonna poly-L-leucine-catalyzed epoxidation of chalcone delivers the trans-epoxide with up to 90.3% enantiomeric excess at 94.9% conversion [1], while continuous-flow protocols achieve 88.8% ee [2]. This chirally enriched epoxide serves as a key intermediate in the enantioselective synthesis of flavonoids (via Algar-Flynn-Oyamada oxidative cyclization), dihydroflavonols, and pterocarpans—natural product classes of significant pharmacological interest. Procurement of enantiomerically enriched material, or of the racemate for in-house asymmetric synthesis development, is warranted for natural product and medicinal chemistry programs requiring stereochemically defined intermediates [3].

Quote Request

Request a Quote for 1,3-Diphenyl-2,3-epoxy-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.